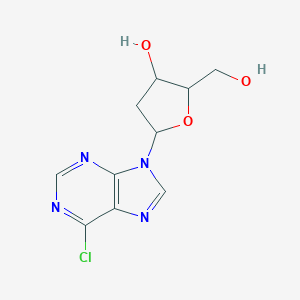
(2R,3S,5S)-5-(6-Chloro-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(2R,3S,5S)-5-(6-Chloro-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol, also known as this compound, is a useful research compound. Its molecular formula is C10H11ClN4O3 and its molecular weight is 270.67 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 409824. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (2R,3S,5S)-5-(6-Chloro-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol , also known as 6-chloropurine deoxyriboside, is a purine derivative with significant biological activity. Its structure incorporates a purine base, which is pivotal in various biochemical processes, particularly in nucleic acid metabolism. This article explores the biological activity of this compound, including its pharmacological properties, synthesis methods, and relevant case studies.
- Molecular Formula : C10H11ClN4O3
- Molecular Weight : 270.67 g/mol
- CAS Number : 4594-46-1
- IUPAC Name : (2R,3S)-5-(6-chloropurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol
Biological Activity
The biological activity of this compound is primarily attributed to its structural similarity to nucleosides and nucleotides, which allows it to participate in various biological processes:
- Antiviral Properties : The purine structure is known for its antiviral activity. Research indicates that compounds similar to 6-chloropurine exhibit efficacy against viral infections by inhibiting viral replication mechanisms.
- Anticancer Activity : Studies have shown that purine derivatives can interfere with DNA synthesis and repair mechanisms in cancer cells. This compound has been evaluated for its potential in cancer therapy due to its ability to disrupt cellular proliferation pathways.
- Enzyme Inhibition : The compound has been noted to inhibit certain enzymes involved in nucleotide metabolism, which can affect the growth of rapidly dividing cells.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps include:
- Formation of the Purine Base : This is achieved through reactions involving formamide derivatives and nitrogen-containing compounds.
- Construction of the Tetrahydrofuran Ring : The tetrahydrofuran moiety is synthesized through cyclization reactions that incorporate hydroxymethyl groups.
- Final Assembly and Purification : The final product is obtained through careful purification processes to ensure high yield and purity.
Study 1: Antiviral Activity
A study published in the Journal of Medicinal Chemistry assessed the antiviral properties of various purine derivatives, including 6-chloropurine. Results indicated that these compounds effectively inhibited viral replication in vitro, showcasing their potential as antiviral agents.
Study 2: Anticancer Efficacy
Research conducted by the National Cancer Institute evaluated the cytotoxic effects of this compound on cancer cell lines. The findings demonstrated significant inhibition of cell proliferation in several cancer types, suggesting its utility in chemotherapy regimens.
Study 3: Mechanistic Insights
A mechanistic study explored how this compound interacts with key enzymes involved in nucleotide metabolism. It was found that this compound acts as a competitive inhibitor for these enzymes, leading to altered metabolic pathways in treated cells.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 6-Chloropurine | Purine base with chlorine substitution | Antiviral and anticancer properties |
| Fludarabine | Fluorinated purine | Anticancer agent |
| Acyclovir | Guanine analogue | Antiviral activity |
This comparison highlights the unique attributes of this compound while situating it within a broader context of purine derivatives.
Eigenschaften
CAS-Nummer |
4594-45-0 |
|---|---|
Molekularformel |
C10H11ClN4O3 |
Molekulargewicht |
270.67 g/mol |
IUPAC-Name |
(2R,3S)-5-(6-chloropurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C10H11ClN4O3/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(17)6(2-16)18-7/h3-7,16-17H,1-2H2/t5-,6+,7?/m0/s1 |
InChI-Schlüssel |
PGEULCIODBNODW-GFCOJPQKSA-N |
SMILES |
C1C(C(OC1N2C=NC3=C2N=CN=C3Cl)CO)O |
Isomerische SMILES |
C1[C@@H]([C@H](OC1N2C=NC3=C2N=CN=C3Cl)CO)O |
Kanonische SMILES |
C1C(C(OC1N2C=NC3=C2N=CN=C3Cl)CO)O |
Key on ui other cas no. |
4594-46-1 |
Piktogramme |
Acute Toxic; Irritant |
Synonyme |
6-Chloropurine Deoxyriboside; NSC 409824; 6-Chloro-9-(2-deoxy-β-D-erythro-pentofuranosyl)-9H-purine; (2R,3S,5R)-5-(6-Chloro-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















